Ethynylmagnesium Bromide

Catalog No.
S1898136
CAS No.
4301-14-8
M.F
C2HBrMg
M. Wt
129.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethynylmagnesium Bromide

CAS Number

4301-14-8

Product Name

Ethynylmagnesium Bromide

IUPAC Name

magnesium;ethyne;bromide

Molecular Formula

C2HBrMg

Molecular Weight

129.24 g/mol

InChI

InChI=1S/C2H.BrH.Mg/c1-2;;/h1H;1H;/q-1;;+2/p-1

InChI Key

LROBJRRFCPYLIT-UHFFFAOYSA-M

SMILES

C#[C-].[Mg+2].[Br-]

Canonical SMILES

C#[C-].[Mg+2].[Br-]

Ethynylmagnesium bromide is an organometallic compound with the formula C₂HBrMg. It is classified as a Grignard reagent, which are organomagnesium compounds widely utilized in organic synthesis. Ethynylmagnesium bromide is particularly notable for its reactivity, allowing it to participate in various nucleophilic addition reactions, especially with carbonyl compounds. The compound is a colorless to pale yellow liquid that is highly flammable and reactive with moisture, producing flammable gases upon contact with water .

  • Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols. For instance, when ethynylmagnesium bromide reacts with aldehydes or ketones, it produces corresponding alkynols.
  • Formation of Ethynyl Derivatives: The compound can further react with trialkylsilyl or trialkylstannyl chlorides to yield ethynyl derivatives in high yields .
  • Reactions with Sugars: It has been reported to react with sugars such as 2,3-O-isopropylidene-D-ribose, leading to the synthesis of glycofuranosylethynes .

While ethynylmagnesium bromide is primarily used in synthetic organic chemistry, it does not have well-documented biological activity. Its reactivity and potential toxicity necessitate careful handling and usage in controlled environments. The compound's interactions with biological systems have not been extensively studied, making it less relevant in pharmacological contexts compared to other organometallic compounds.

Ethynylmagnesium bromide can be synthesized through various methods:

  • Reaction of Magnesium with Alkynes: One common method involves reacting magnesium metal with 1-bromoethyne in anhydrous ether or tetrahydrofuran under inert conditions.
  • Direct Halogen-Metal Exchange: This method utilizes a suitable alkyne and magnesium halides to generate the Grignard reagent.
  • Use of Organolithium Reagents: In some cases, organolithium reagents can be employed to facilitate the formation of ethynylmagnesium bromide from appropriate precursors .

Ethynylmagnesium bromide finds various applications in organic synthesis:

  • Synthesis of Alkynols: It is widely used for the preparation of alkynols from carbonyl compounds.
  • Building Block in Organic Chemistry: The compound serves as a versatile building block for constructing complex organic molecules.
  • Material Science: It may also be utilized in developing new materials through polymerization reactions.

Ethynylmagnesium bromide shares similarities with several other organometallic compounds. Here are some comparable compounds:

Compound NameFormulaKey Characteristics
Ethylmagnesium BromideC₂H₅MgBrCommon Grignard reagent used for similar reactions
Propargylmagnesium BromideC₃H₃MgBrUsed for synthesizing propargyl derivatives
Phenylmagnesium BromideC₆H₅MgBrUtilized for arylation reactions

Uniqueness of Ethynylmagnesium Bromide

Ethynylmagnesium bromide is unique due to its ability to form alkynes and participate in reactions that involve triple bonds. This distinguishes it from other Grignard reagents like ethylmagnesium bromide or phenylmagnesium bromide, which are more commonly used for forming alkanes or arenes but do not facilitate the formation of alkynes directly.

Hydrogen Bond Acceptor Count

2

Exact Mass

127.91120 g/mol

Monoisotopic Mass

127.91120 g/mol

Heavy Atom Count

4

GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (40.62%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H260 (40.62%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H261 (59.38%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2023-08-16

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